- Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis, Tetrahedron, 2012, 68(9), 2155-2160

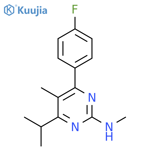

Cas no 953776-62-0 (N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide)

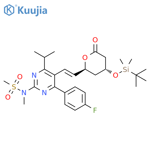

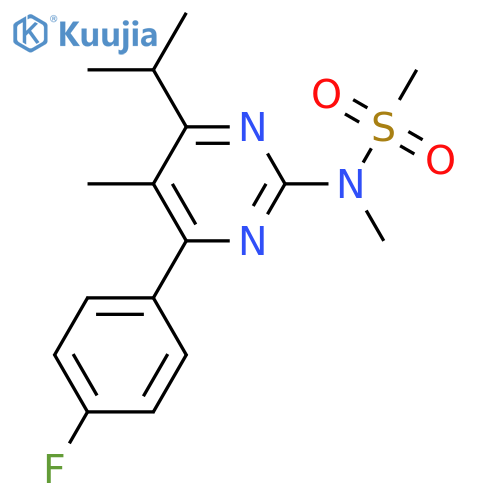

953776-62-0 structure

Nombre del producto:N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide

Número CAS:953776-62-0

MF:C16H20FN3O2S

Megavatios:337.412305831909

CID:1059365

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Propiedades químicas y físicas

Nombre e identificación

-

- N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide

- 5-Des-(7-carboxy-3,5-dihydroxyhept-1-enyl)-5-Methyl Rosuvastatin

- N-[4-(4-fluorophenyl)-5-methyl-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide

- N-(4-(4-fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide

- N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide (ACI)

- N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methyl-methanesulfonamide

- N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide

-

- Renchi: 1S/C16H20FN3O2S/c1-10(2)14-11(3)15(12-6-8-13(17)9-7-12)19-16(18-14)20(4)23(5,21)22/h6-10H,1-5H3

- Clave inchi: VZTXNOOWMMDDLR-UHFFFAOYSA-N

- Sonrisas: O=S(C)(N(C)C1N=C(C(C)C)C(C)=C(C2C=CC(F)=CC=2)N=1)=O

Atributos calculados

- Calidad precisa: 337.12600

Propiedades experimentales

- PSA: 71.54000

- Logp: 4.19110

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | F595230-10mg |

N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide |

953776-62-0 | 10mg |

$207.00 | 2023-05-18 | ||

| TRC | F595230-100mg |

N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide |

953776-62-0 | 100mg |

$1642.00 | 2023-05-18 |

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, -5 °C

1.2 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C

1.2 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Toluene ; 20 °C

1.2 Reagents: L-erythro-Hexuronic acid, 3,5-dideoxy-4-O-[(1,1-dimethylethyl)dimethylsilyl]-, δ… ; 5 min, 20 °C

1.2 Reagents: L-erythro-Hexuronic acid, 3,5-dideoxy-4-O-[(1,1-dimethylethyl)dimethylsilyl]-, δ… ; 5 min, 20 °C

Referencia

- Lactone Pathway to Statins Utilizing the Wittig Reaction. The Synthesis of Rosuvastatin, Journal of Organic Chemistry, 2010, 75(19), 6681-6684

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C

1.2 0 °C; 0 °C → rt; 2 h, rt

1.2 0 °C; 0 °C → rt; 2 h, rt

Referencia

- Method for preparing rosuvastatin precursor, China, , ,

Métodos de producción 4

Condiciones de reacción

Referencia

- Process for the preparation of key intermediates for the synthesis of statins or pharmaceutically acceptable salts thereof, United States, , ,

Métodos de producción 5

Condiciones de reacción

Referencia

- Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof, United States, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Solvents: Dichloromethane ; rt → -5 °C

1.2 Reagents: Triethylamine ; 10 min, -5 °C

1.3 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C

1.4 Solvents: Dichloromethane ; -5 °C → rt

1.2 Reagents: Triethylamine ; 10 min, -5 °C

1.3 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C

1.4 Solvents: Dichloromethane ; -5 °C → rt

Referencia

- Process for the preparation of key intermediates for the synthesis of statins or pharmaceutically acceptable salts thereof, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 45 min, -42 °C; -42 °C → -82 °C

1.2 Solvents: Tetrahydrofuran ; 30 min, -82 °C; -82 °C → -53 °C; 6 h, -58 - -53 °C; -53 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; 10 min, 10 °C

1.2 Solvents: Tetrahydrofuran ; 30 min, -82 °C; -82 °C → -53 °C; 6 h, -58 - -53 °C; -53 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; 10 min, 10 °C

Referencia

- Process for preparation of key intermediates for synthesis of rosuvastatin, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, -5 °C

1.2 Solvents: Dichloromethane ; -5 °C; 10 h, -5 °C

1.2 Solvents: Dichloromethane ; -5 °C; 10 h, -5 °C

Referencia

- Preparation of bromomethyl, hydroxymethyl or formyl-containing rosuvastatin calcium intermediate, China, , ,

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Raw materials

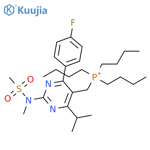

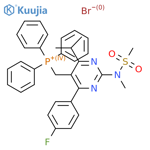

- Rosuvastatin Triphenylphosphonium Bromide

- 4-(4-fluorophenyl)-6-isopropyl-N,5-dimethylpyrimidin-2-amine

- Tributyl[[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonium

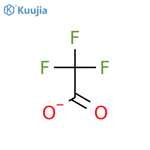

- Acetic acid,2,2,2-trifluoro-, ion(1-)

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Preparation Products

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Literatura relevante

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

953776-62-0 (N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide) Productos relacionados

- 147118-37-4(N-4-(4-Fluorophenyl)-5-formyl-6-(1-methylethyl)-2-pyrimidinyl-N-methyl-methanesulfonamide)

- 1396807-67-2(N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide)

- 2193058-19-2(1-amino-N-methylcyclopropane-1-carboxamide hydrochloride)

- 1894621-55-6(4-1-(1-aminoethyl)cyclopropyl-3-chlorophenol)

- 2171990-47-7(3-(2,5-dimethyl-1H-pyrrol-3-yl)-2,2,3-trifluoropropanoic acid)

- 1049980-53-1((2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid)

- 21612-37-3(β-Alanyl-L-Tryptophan)

- 1269233-04-6(N-(3-Bromo-2-fluorophenyl)propane-1-sulfonamide)

- 2828432-32-0(tert-Butyl 1-(4-(pyrrolidine-1-carbonyl)benzyl)hydrazinecarboxylate)

- 2136134-58-0(tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate)

Proveedores recomendados

Zouping Mingyuan Import and Export Trading Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos

Baoji Haoxiang Bio-technology Co.Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos

Jincang Pharmaceutical (Shanghai) Co., LTD.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Suzhou Genelee Bio-Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote